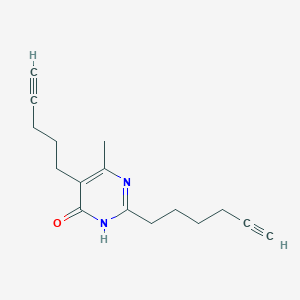
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a synthetic organic compound characterized by its unique pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the hexynyl and pentynyl side chains through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidinone ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(Hex-5-yn-1-yl)-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one: Lacks the methyl group at the 6-position.
2-(Hex-5-yn-1-yl)-6-methyl-5-(but-3-yn-1-yl)pyrimidin-4(1H)-one: Has a shorter side chain at the 5-position.
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-thione: Contains a sulfur atom instead of an oxygen atom in the pyrimidinone ring.
Uniqueness: The presence of both hexynyl and pentynyl side chains, along with the methyl group at the 6-position, makes 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one unique
Properties
CAS No. |
88499-84-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-hex-5-ynyl-4-methyl-5-pent-4-ynyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O/c1-4-6-8-10-12-15-17-13(3)14(16(19)18-15)11-9-7-5-2/h1-2H,6-12H2,3H3,(H,17,18,19) |
InChI Key |
LVBLYDCUHIYBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)CCCCC#C)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
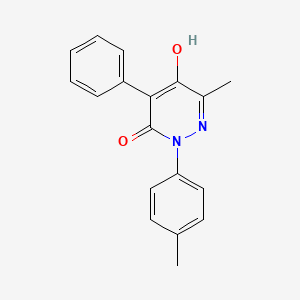
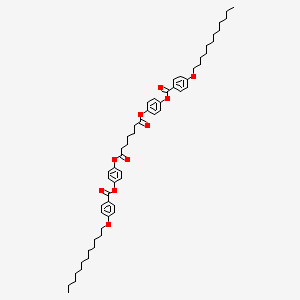
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)


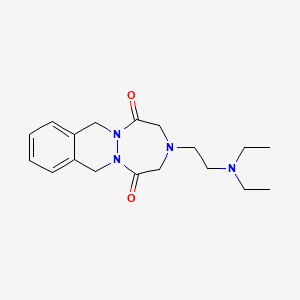
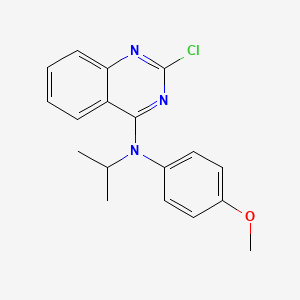
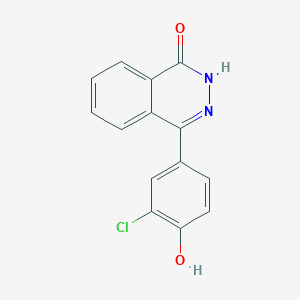
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
